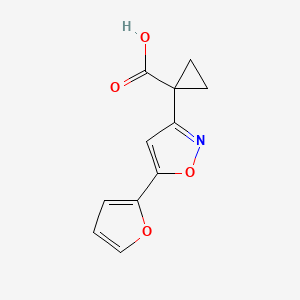
2-(2-Propylphenyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Propylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C11H17N·HCl. It is a hydrochloride salt form of 2-(2-propylphenyl)ethan-1-amine, which is an organic compound containing an amine group attached to a phenyl ring substituted with a propyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Propylphenyl)ethan-1-amine hydrochloride typically involves the alkylation of 2-bromo-1-phenylethane with propylamine, followed by the formation of the hydrochloride salt. The reaction conditions generally include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Propylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(2-Propylphenyl)ethan-1-amine hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studying the interaction of amine-containing compounds with biological systems.
Medicine: Investigating potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(2-Propylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methylphenyl)ethan-1-amine hydrochloride
- 2-(2-Ethylphenyl)ethan-1-amine hydrochloride
- 2-(2-Isopropylphenyl)ethan-1-amine hydrochloride
Uniqueness
2-(2-Propylphenyl)ethan-1-amine hydrochloride is unique due to the presence of the propyl group, which can influence its chemical reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different alkyl substituents.
Propiedades
Fórmula molecular |
C11H18ClN |
|---|---|
Peso molecular |
199.72 g/mol |
Nombre IUPAC |
2-(2-propylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-2-5-10-6-3-4-7-11(10)8-9-12;/h3-4,6-7H,2,5,8-9,12H2,1H3;1H |
Clave InChI |
ZCOMWDAQCZZOEP-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=CC=C1CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride](/img/structure/B11820711.png)

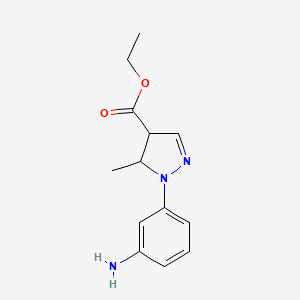

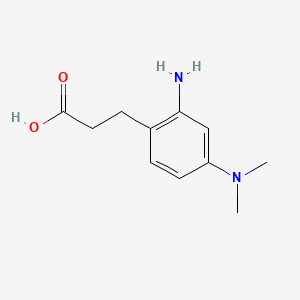
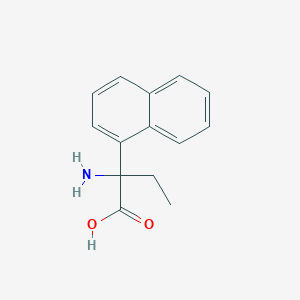

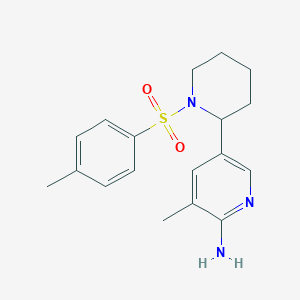



![N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B11820779.png)
